molecular formula C10H16N4O B14020997 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide CAS No. 827588-01-2

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

Cat. No.: B14020997
CAS No.: 827588-01-2
M. Wt: 208.26 g/mol
InChI Key: NGUCUWHPNZUAJT-UHFFFAOYSA-N
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Description

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position, an ethylaminoethyl group at the nitrogen atom, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This can be achieved by reacting pyridine-3-carboxylic acid with ammonia or an amine in the presence of a coupling reagent such as carbodiimide.

    Amination: The amino group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This can be done by reacting the intermediate with an appropriate amine, such as ethylamine, under basic conditions.

    Final Product: The final step involves the introduction of the ethylaminoethyl group at the nitrogen atom. This can be achieved through a reductive amination reaction, where the intermediate is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxamide: Lacks the amino and ethylaminoethyl groups, making it less versatile in chemical reactions.

    6-Amino-pyridine-3-carboxamide: Similar structure but lacks the ethylaminoethyl group, affecting its reactivity and applications.

    N-[2-(ethylamino)ethyl]pyridine-3-carboxamide: Lacks the amino group at the 6-position, altering its chemical properties.

Uniqueness

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is unique due to the presence of both amino and ethylaminoethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

827588-01-2

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-2-12-5-6-13-10(15)8-3-4-9(11)14-7-8/h3-4,7,12H,2,5-6H2,1H3,(H2,11,14)(H,13,15)

InChI Key

NGUCUWHPNZUAJT-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=O)C1=CN=C(C=C1)N

Origin of Product

United States

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